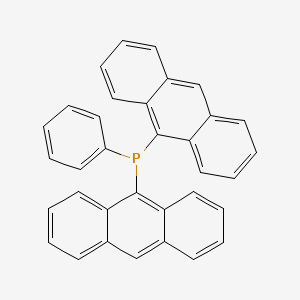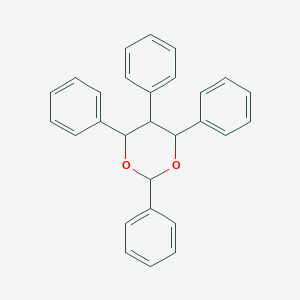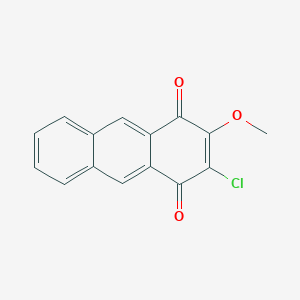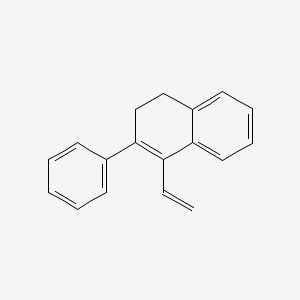![molecular formula C12H20O2 B14319815 1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane] CAS No. 105018-92-6](/img/structure/B14319815.png)
1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane] is a complex organic compound with the molecular formula C13H22O2. This compound is characterized by its unique spiro structure, which includes a bicyclo[2.2.1]heptane ring system fused to a 1,3-dioxolane ring. The presence of three methyl groups at the 1, 3, and 3 positions of the bicycloheptane ring adds to its structural complexity and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane] typically involves the following steps:
Formation of the bicyclo[2.2.1]heptane ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the spiro dioxolane ring: This step involves the reaction of the bicyclo[2.2.1]heptane derivative with a suitable diol and an acid catalyst to form the spiro compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for the Diels-Alder reaction and continuous flow systems for the spiro ring formation.
化学反応の分析
Types of Reactions
1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding alcohols.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Bromine (Br2), chlorine (Cl2)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Halogenated derivatives
科学的研究の応用
1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane] has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying spirocyclic structures.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane] involves its interaction with specific molecular targets and pathways. The spiro structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Norbornane: A bicyclo[2.2.1]heptane derivative without the spiro dioxolane ring.
Camphene: A bicyclo[2.2.1]heptane derivative with a methylene group at the 3 position.
Camphor: A bicyclo[2.2.1]heptane derivative with a ketone group at the 2 position.
Uniqueness
1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane] is unique due to its spiro structure, which imparts distinct chemical and physical properties. The presence of the dioxolane ring and three methyl groups differentiates it from other bicyclo[2.2.1]heptane derivatives, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
105018-92-6 |
|---|---|
分子式 |
C12H20O2 |
分子量 |
196.29 g/mol |
IUPAC名 |
1',3',3'-trimethylspiro[1,3-dioxolane-2,2'-bicyclo[2.2.1]heptane] |
InChI |
InChI=1S/C12H20O2/c1-10(2)9-4-5-11(3,8-9)12(10)13-6-7-14-12/h9H,4-8H2,1-3H3 |
InChIキー |
JPGZYOATSOHXBR-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CCC(C2)(C13OCCO3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Bis{3-methyl-3-[(2-methylbutan-2-yl)peroxy]but-1-yn-1-yl}mercury](/img/structure/B14319739.png)


![2,3-Di([1,1'-biphenyl]-4-yl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B14319749.png)

![2,2-Dimethyl-3-thia-7,11-diazaspiro[5.6]dodec-11-ene](/img/structure/B14319764.png)

![N,N,1-Trimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine](/img/structure/B14319780.png)

![4-[2-(4-Propoxyphenyl)propan-2-yl]phenol](/img/structure/B14319785.png)

![N,N,N',N'-Tetrakis[(oxiran-2-yl)methyl]methanediamine](/img/structure/B14319800.png)

